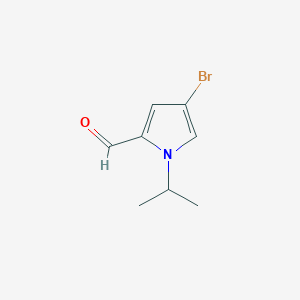

![molecular formula C13H9F2N3S2 B2831159 5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile CAS No. 338751-42-1](/img/structure/B2831159.png)

5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

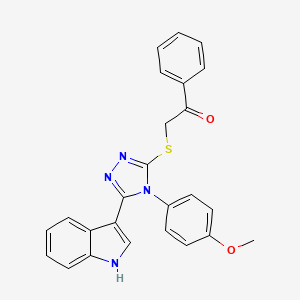

5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile (DFMTC) is an organic compound that is used in a variety of scientific research applications. It is an important tool for the study of biochemical and physiological effects, and has been found to have a range of advantages and limitations for lab experiments. In

Applications De Recherche Scientifique

Structural Variations Through Thiocarbonyl Group Reactions

The compound 5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile exhibits interesting reactivity due to its thiocarbonyl group. This chemical moiety allows for structural variations through various reactions. For example, the methylation of 2,3-dihydrothiazol-2-thiones leads to 2-methylsulfanylthiazolium iodides. These intermediates can undergo reactions with double activated CH-acidic compounds to yield push-pull substituted ketene-S,N-acetales or with malonic acid derivatives to form different functionalized compounds. This chemical behavior highlights the compound's potential in synthesizing structurally diverse molecules for various applications (Hanefeld & Wurtz, 2000).

Synthesis of Aminated Naphthalenes

The versatility of 5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile extends to the synthesis of aminated naphthalenes, showcasing its role in constructing complex polycyclic N-heterocycles. Through a metal-free methodology, derivatives of this compound have been synthesized and further utilized to create a variety of fused polycyclic N-heterocycles, such as 3H-naphtho[1,2-d]imidazoles, benzo[f]quinoxalines, and 3H-naphtho[1,2-d][1,2,3]triazoles. This synthetic route offers a straightforward approach to accessing a broad range of highly functionalized heterocyclic compounds, which could have significant implications in pharmaceutical and materials science research (Singh et al., 2016).

Antiviral Activity of Isothiazole Derivatives

Research into isothiazole derivatives, closely related to 5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile, has shown promising antiviral activities. A study on the structural, topological, and vibrational properties of isothiazole derivatives, using DFT calculations, revealed insights into their mechanism of action as antiviral agents. These findings suggest that the polarity and specific structural features of isothiazole compounds may contribute to their ability to cross biological membranes efficiently, potentially leading to elevated antiviral activity. This research opens up new avenues for the development of isothiazole-based antiviral therapeutics (Romani et al., 2015).

Electrosynthesis of Isothiazoles

The electrosynthesis approach for sulfur-containing compounds, utilizing vinyl sulfones with a cyano group, demonstrates the chemical versatility of 5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile derivatives. This methodology leads to the formation of isothiazoles, showcasing an innovative route to access sulfur-rich heterocyclic compounds. This process is characterized by the elimination of a phenylsulfonyl group, accompanied by the addition of polysulfide anions produced by the electroreduction of elemental sulfur. This technique offers a valuable tool for synthesizing sulfur-containing heterocycles, which are of interest in the development of pharmaceuticals and agrochemicals (Kunugi et al., 1999).

Propriétés

IUPAC Name |

5-[(E)-2-(2,4-difluoroanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2N3S2/c1-19-13-9(7-16)12(20-18-13)4-5-17-11-3-2-8(14)6-10(11)15/h2-6,17H,1H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTNFZAMBPSITE-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NSC(=C1C#N)C=CNC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NSC(=C1C#N)/C=C/NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2831076.png)

![4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2831077.png)

![4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2831078.png)

![(2Z)-6-chloro-2-[(5-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2831079.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2831082.png)

![N-Cyclopropyl-N-[(4-pyrazol-1-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2831083.png)

![5-(((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2831087.png)

![[(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol](/img/structure/B2831096.png)